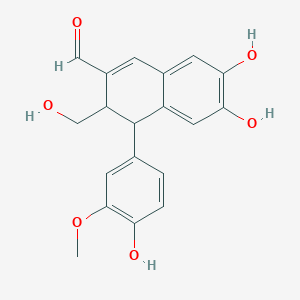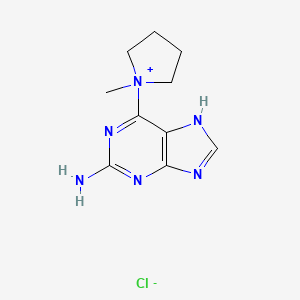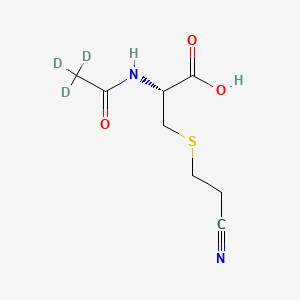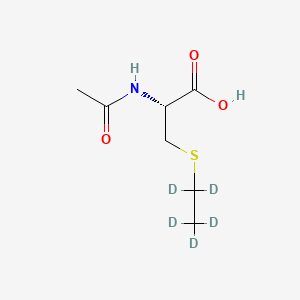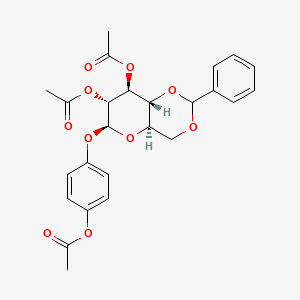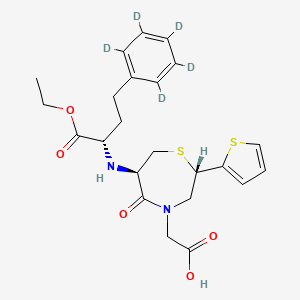
N-tert-Boc-2-(4-formil-2-metoxifenoxi)etilamida-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 is widely used in scientific research, particularly in:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and reaction mechanisms.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It serves as a reference standard in the development of diagnostic assays and therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 involves multiple steps, starting with the protection of the amine group using tert-butoxycarbonyl (Boc) protectionThe final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for high yield and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound provide stability and reduce the rate of metabolic degradation, making it an ideal candidate for studying metabolic pathways and drug interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine
- N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d2
- N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d4
Uniqueness
N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is essential .
Propiedades
IUPAC Name |
tert-butyl N-[2-[4-formyl-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(18)16-7-8-20-12-6-5-11(10-17)9-13(12)19-4/h5-6,9-10H,7-8H2,1-4H3,(H,16,18)/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQJWNUBKOGDHF-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=O)OCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661822 |
Source


|
| Record name | tert-Butyl (2-{4-formyl-2-[(~2~H_3_)methyloxy]phenoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189481-50-2 |
Source


|
| Record name | tert-Butyl (2-{4-formyl-2-[(~2~H_3_)methyloxy]phenoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
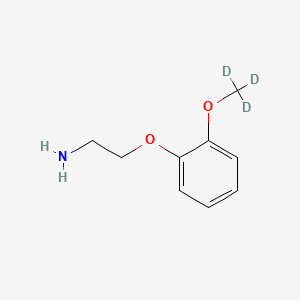

![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)
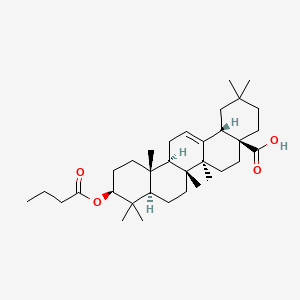
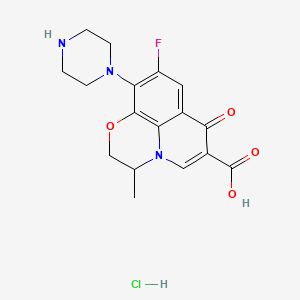
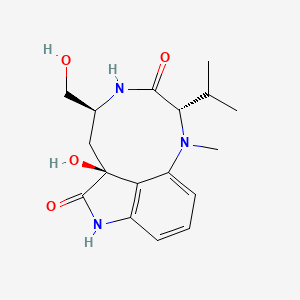
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)
